2-(3-Phenylpyridin-2-yl)acetonitrile

Physicochemical Profiling Process Chemistry Purification

2-(3-Phenylpyridin-2-yl)acetonitrile (CAS 1227494-24-7, C13H10N2, MW 194.23 g/mol) is a non-commercial, custom-synthesis pyridinyl acetonitrile derivative. It features a phenyl substituent at the 3-position and an acetonitrile group at the 2-position of the pyridine ring.

Molecular Formula C13H10N2
Molecular Weight 194.237
CAS No. 1227494-24-7
Cat. No. B578174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Phenylpyridin-2-yl)acetonitrile
CAS1227494-24-7
Synonyms2-(3-phenylpyridin-2-yl)acetonitrile
Molecular FormulaC13H10N2
Molecular Weight194.237
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N=CC=C2)CC#N
InChIInChI=1S/C13H10N2/c14-9-8-13-12(7-4-10-15-13)11-5-2-1-3-6-11/h1-7,10H,8H2
InChIKeyCRGVWXVIMVMUDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Considerations for 2-(3-Phenylpyridin-2-yl)acetonitrile (CAS 1227494-24-7) as a Heterocyclic Intermediate


2-(3-Phenylpyridin-2-yl)acetonitrile (CAS 1227494-24-7, C13H10N2, MW 194.23 g/mol) is a non-commercial, custom-synthesis pyridinyl acetonitrile derivative [1]. It features a phenyl substituent at the 3-position and an acetonitrile group at the 2-position of the pyridine ring . This compound is primarily utilized as a versatile building block in medicinal chemistry research, particularly for developing modulators of protein kinase signaling pathways, notably those involving Glycogen Synthase Kinase 3 (GSK3) and c-Jun N-terminal kinase (JNK) [2]. Its procurement is driven by the specific structural requirement for a 3-phenylpyridin-2-yl scaffold with a reactive cyanomethyl handle.

Structural Specificity: Why 2-(3-Phenylpyridin-2-yl)acetonitrile is Not Interchangeable with Other Phenylpyridinyl Acetonitriles


In the procurement of research chemicals, 2-(3-phenylpyridin-2-yl)acetonitrile cannot be casually substituted with its numerous positional isomers or regioisomers. This specific arrangement of the phenyl and acetonitrile groups on the pyridine ring dictates a compound's unique chemical reactivity, biological target engagement, and physical properties, which are non-transferable between isomers. For instance, the target compound (boiling point 378.1°C, density 1.115 g/cm³) [1] exhibits distinct physicochemical profiles compared to its 6-phenyl analog (boiling point ~350.8°C) , directly impacting purification and formulation protocols. More critically, within the GSK3/JNK inhibitor pharmacophore class, the position of the phenyl ring is a key structural determinant for kinase binding affinity and selectivity, meaning a shift from the 3- to the 4-position can abrogate or fundamentally alter the desired biological response [2].

Verifiable Differentiation Evidence for Selecting 2-(3-Phenylpyridin-2-yl)acetonitrile Over Its Closest Analogs


Differentiation by Physicochemical Properties: Boiling Point and Density Comparison with the 6-Phenyl Isomer

The target compound demonstrates significantly different predicted physical properties compared to the 6-phenyl positional isomer, which has implications for purification (e.g., distillation) and formulation. The measured boiling point (378.1°C at 760 mmHg) and density (1.115 g/cm³) for 2-(3-phenylpyridin-2-yl)acetonitrile [1] contrast with the predicted values for 2-(6-phenylpyridin-2-yl)acetonitrile, which has a lower boiling point (350.8±27.0 °C) and comparable density (1.115±0.06 g/cm³) .

Physicochemical Profiling Process Chemistry Purification

Structural Basis for Chemoselective Reactivity: Nucleophilic vs. Electrophilic Sites Compared to Regioisomeric α-Phenylacetonitrile

The 3-phenylpyridin-2-yl scaffold presents a distinct chemotype compared to alpha-phenyl-2-pyridineacetonitrile (CAS 5005-36-7). In the target compound, the electron-deficient pyridine nitrogen is at the 1-position, ortho to the acetonitrile group, enhancing the acidity of the cyanomethyl protons and enabling directed ortho-metallation or nucleophilic aromatic substitution chemistries that are not feasible on the regioisomer where the phenyl group is directly attached to the acetonitrile carbon. This positional difference results in the target compound being able to serve as a precursor for creating 2,3-disubstituted pyridines, whereas the alpha-isomer is primarily metabolized to bioactive amides, such as the metabolite of the gastric acid inhibitor Antigastrin [1].

Synthetic Intermediate Molecular Diversity Click Chemistry

Modulation of GSK3/JNK Kinase Pathways: Class-Level Therapeutic Potential

The compound is an embodiment of the pyridinyl acetonitrile class, which is patented for modulating protein kinase signaling pathways, specifically GSK3 and JNK [1]. The patent class establishes a therapeutic rationale for this scaffold in treating neurodegenerative diseases, inflammatory disorders, and type 2 diabetes [1]. While direct IC50/Ki data for this specific compound is not available in public databases, as explicitly noted in an in-depth technical guide , the class-level evidence indicates that the 3-phenyl substitution pattern is a key element of the pharmacophore for kinase inhibition, providing a clear rationale for its selection over non-class compounds for kinase-targeted research.

Kinase Inhibition GSK3 JNK Neuroprotection

Evidence-Backed Application Scenarios for Procuring 2-(3-Phenylpyridin-2-yl)acetonitrile


Synthesis of Novel GSK3β Inhibitors for Neurodegenerative Disease Research

This is the most directly supported application scenario. The compound serves as a privileged intermediate for building a library of GSK3 inhibitors, as claimed in the foundational patent [1]. A researcher would select this scaffold to explore structure-activity relationships (SAR) around the 3-phenylpyridine core, a feature strongly associated with GSK3 modulation [1]. Its use is justified when the project's medicinal chemistry objectives require a pyridine core with a specific phenyl substitution and a reactive nitrile handle for further functionalization.

Development of JNK Pathway Modulators for Inflammatory Disease Models

JNK is another primary target of the pyridinyl acetonitrile class [1]. This compound is an appropriate choice for synthesizing candidate molecules aimed at modulating the JNK pathway for applications in inflammatory or autoimmune disease research. Its procurement is validated by the patent's explicit description of this structural class as JNK modulators, distinguishing it from generic pyridine building blocks that lack this documented bioactivity profile [1].

Organic Synthesis Research Requiring Ortho-Directing Group Chemistry on a Pyridine Ring

The unique ortho-relationship between the pyridine nitrogen and the acetonitrile group makes this compound a valuable substrate for synthetic method development. As established in the structural analysis , this arrangement activates the ring for specific chemistries, such as directed C-H functionalization. A process chemist or synthetic methodologist would procure this molecule to develop or utilize reactions that are impossible or inefficient with other isomers, ensuring the procurement is based on a definable, non-interchangeable structural feature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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